![molecular formula C14H16N2O2 B12518307 Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate CAS No. 652998-63-5](/img/structure/B12518307.png)
Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a cyano group, and a methyl ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the Cyano Group: The cyano group is often introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to enhance the compound’s binding affinity to certain receptors, while the cyano group and ester moiety contribute to its overall pharmacokinetic profile . The exact molecular targets and pathways are still under investigation, but the compound is believed to modulate various biological processes through its interaction with specific proteins and enzymes .
Comparison with Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Shares the pyrrolidine and cyano groups but lacks the ester moiety.
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate: Similar structure but with different substituents on the aromatic ring.
Alpha-PiHP (4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one): A synthetic cathinone with a similar pyrrolidine ring but different functional groups.
Uniqueness: Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate is unique due to its combination of the pyrrolidine ring, cyano group, and methyl ester, which confer distinct chemical and biological properties . This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
652998-63-5 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
methyl 2-(4-cyano-2-pyrrolidin-1-ylphenyl)acetate |
InChI |
InChI=1S/C14H16N2O2/c1-18-14(17)9-12-5-4-11(10-15)8-13(12)16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3 |
InChI Key |
SRCVQDLUVOXWNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C#N)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B12518225.png)
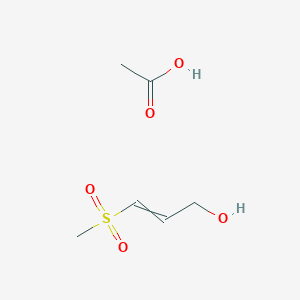
![1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B12518239.png)
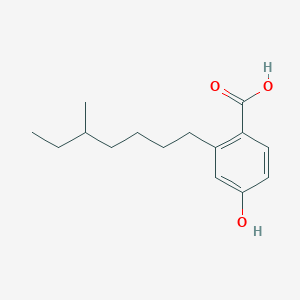
![5-{[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene}-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one](/img/structure/B12518248.png)
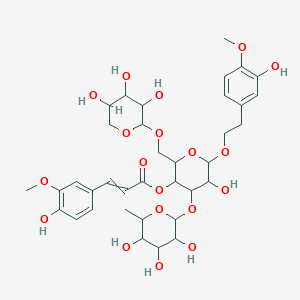

![2-Methoxy-4-[3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12518270.png)
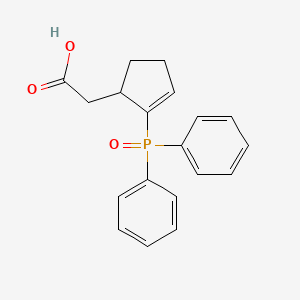
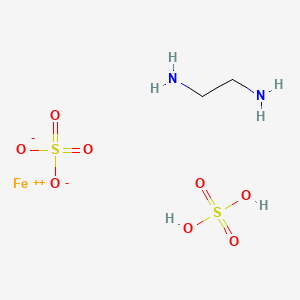
![4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12518279.png)
![1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine](/img/structure/B12518305.png)
![2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518314.png)
![(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518320.png)
